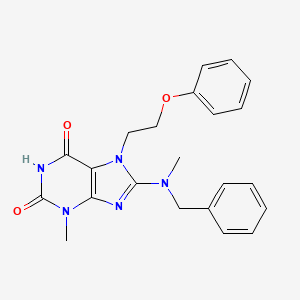
8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions. One common method includes the reaction of 2-phenoxyethylamine with a suitable purine derivative under controlled conditions. For instance, a reaction mixture containing 2-phenoxyethylamine and sodium hydrogencarbonate in DMSO is stirred at 100°C for 27 hours. The reaction mixture is then extracted with ethyl acetate to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as laboratory-scale preparations, with optimizations for larger-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine core, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Applications De Recherche Scientifique
8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(Benzylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
- 8-(Methylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
- 8-(Benzyl(methyl)amino)-3-methyl-7-(2-ethoxyethyl)-1H-purine-2,6(3H,7H)-dione
Uniqueness
8-(Benzyl(methyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
476481-69-3 |
|---|---|
Formule moléculaire |
C22H23N5O3 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
8-[benzyl(methyl)amino]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H23N5O3/c1-25(15-16-9-5-3-6-10-16)21-23-19-18(20(28)24-22(29)26(19)2)27(21)13-14-30-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3,(H,24,28,29) |
Clé InChI |
IFGPMCACUUNKDM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCOC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


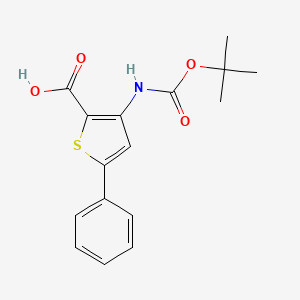
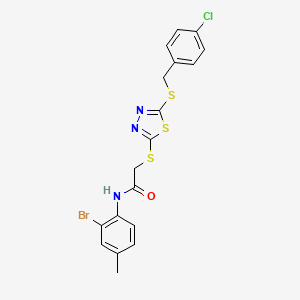
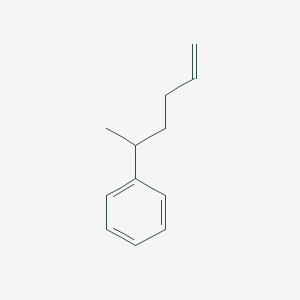

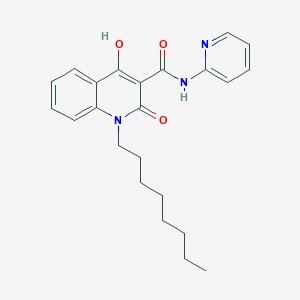
![N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12048981.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B12048985.png)

![(5Z)-3-Allyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048997.png)
![(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B12049006.png)
![2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12049009.png)
![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B12049014.png)
![[3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester](/img/structure/B12049029.png)
![N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049036.png)
